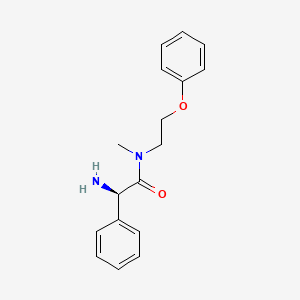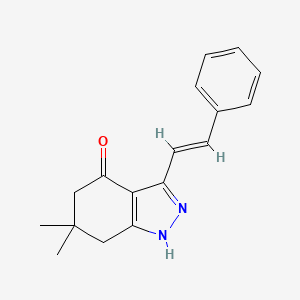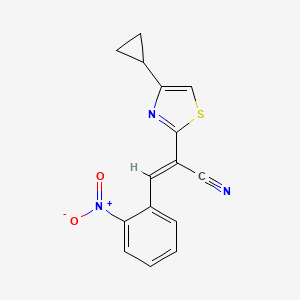![molecular formula C16H12ClFN2O2 B5486452 4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5486452.png)
4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” belong to a class of organic compounds known as quinoxalinones, which are bicyclic compounds containing a quinoxaline moiety .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact synthesis pathway would depend on the specific substituents and their positions in the molecule.Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis .Chemical Reactions Analysis
Quinoxalinones can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .作用機序
Safety and Hazards
将来の方向性
The future research on such compounds could focus on exploring their potential biological activities and optimizing their properties for specific applications. This could involve synthesizing new derivatives, studying their interactions with various biological targets, and assessing their efficacy in preclinical and clinical studies .
特性
IUPAC Name |
4-[2-(4-chloro-2-fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-11-6-5-10(12(18)8-11)7-16(22)20-9-15(21)19-13-3-1-2-4-14(13)20/h1-6,8H,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXWLJXKKVAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-4-(pyrrolidin-1-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5486371.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5486405.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5486420.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486427.png)

![(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5486438.png)


![4-bromo-2-[3-(2-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5486466.png)
![1-{3-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5486473.png)
![N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5486480.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5486486.png)
